Cas no 1805994-56-2 (Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate)
Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate
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- Inchi: 1S/C9H7F3N2O4/c1-2-18-9(15)6-5(14(16)17)3-4(7(10)11)13-8(6)12/h3,7H,2H2,1H3
- InChI Key: KBPKXSXCOZJCHF-UHFFFAOYSA-N
- SMILES: FC1=C(C(=O)OCC)C(=CC(C(F)F)=N1)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 323
- XLogP3: 2
- Topological Polar Surface Area: 85
Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029034020-250mg |
Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate |
1805994-56-2 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
| Alichem | A029034020-500mg |
Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate |
1805994-56-2 | 95% | 500mg |
$1,617.60 | 2022-04-01 | |
| Alichem | A029034020-1g |
Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate |
1805994-56-2 | 95% | 1g |
$3,184.50 | 2022-04-01 |
Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate
Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate (CAS No. 1805994-56-2): A Comprehensive Overview
Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate, identified by its CAS number 1805994-56-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and utility in drug development. The presence of multiple fluorine atoms and a nitro group in its molecular structure contributes to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The structural features of Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate make it particularly interesting for researchers exploring novel therapeutic agents. The difluoromethyl group is known to enhance metabolic stability and binding affinity, while the fluoro substituent can influence electronic properties and interactions with biological targets. These characteristics have led to its investigation in various pharmacological contexts, including the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in drug design. Studies have demonstrated that the introduction of fluorine atoms can modulate pharmacokinetic profiles, improve bioavailability, and reduce toxicity. Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate exemplifies these principles, offering a versatile scaffold for further derivatization and optimization. Researchers have leveraged this compound to develop molecules with enhanced efficacy and selectivity against specific disease targets.
In the realm of agrochemicals, Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate has been explored as a precursor for novel pesticides and herbicides. Its structural motifs are reminiscent of established bioactive compounds that exhibit potent activity against pests while maintaining environmental safety. The combination of fluorine and nitro substituents imparts favorable properties such as increased lipophilicity and resistance to degradation, which are crucial for field applications. Ongoing research aims to harness these attributes to create next-generation crop protection agents.
The synthesis of Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic strategies include nucleophilic substitution, condensation reactions, and protective group chemistry. The use of advanced catalytic systems has further refined these processes, enabling higher yields and purities. Such improvements are essential for scaling up production while maintaining cost-effectiveness and sustainability.
From a computational chemistry perspective, Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate has been subjected to extensive molecular modeling studies. These investigations have provided insights into its interactions with biological targets at the atomic level. By employing techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations, researchers have been able to predict binding affinities, identify key pharmacophores, and design analogs with improved properties. Such computational approaches are indispensable in modern drug discovery pipelines.
The pharmacological potential of Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate has been validated through preclinical studies conducted in various model systems. Initial experiments have revealed promising activities against enzymes implicated in cancer progression, inflammation, and infectious diseases. The compound's ability to modulate signaling pathways associated with these conditions makes it an attractive candidate for further development. Collaborative efforts between synthetic chemists and biologists are crucial for translating these findings into clinical applications.
Regulatory considerations play a significant role in the advancement of Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate through the pharmaceutical supply chain. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under stringent quality control measures. Additionally, toxicological assessments are conducted to evaluate its safety profile before human trials can commence. These regulatory hurdles underscore the importance of rigorous testing but also highlight the compound's potential as a valuable therapeutic agent.
The future prospects for Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate are bright, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Innovations in synthetic methodologies may further streamline its production, while interdisciplinary collaborations could uncover new biological functions. As our understanding of fluorinated pyridines continues to grow, compounds like this one will undoubtedly play a pivotal role in shaping the future of medicine and agriculture.
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